Technical Guide: Methyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8)
Technical Guide: Methyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8)
Executive Summary
Methyl 5-fluoroquinoline-8-carboxylate (CAS 1823338-60-8) is a specialized heterocyclic building block used primarily in the synthesis of small-molecule inhibitors for oncology, specifically targeting Pim kinases (Proviral Insertion in Murine lymphomas). Its structural value lies in the 5-position fluorine atom, which modulates metabolic stability and electron density, and the 8-position ester, which serves as a versatile handle for extending the molecular scaffold into solvent-exposed binding pockets.
This guide details the physicochemical profile, validated synthesis protocols, and medicinal chemistry applications of this compound, grounded in patent literature and industrial methodologies.
Chemical Profile & Identification
| Property | Specification |
| CAS Number | 1823338-60-8 |
| IUPAC Name | Methyl 5-fluoroquinoline-8-carboxylate |
| Molecular Formula | C₁₁H₈FNO₂ |
| Molecular Weight | 205.19 g/mol |
| Physical State | Solid (Off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, DCM; sparingly soluble in water. |
| Key Functional Groups | Quinoline (Heterocycle), Methyl Ester (Electrophile), Fluorine (Bioisostere) |
Synthesis Protocol: Palladium-Catalyzed Carbonylation
The most authoritative route for synthesizing Methyl 5-fluoroquinoline-8-carboxylate is via the palladium-catalyzed carbonylation of 8-bromo-5-fluoroquinoline. This method, described in patent literature for Pim kinase inhibitors [1], ensures high regioselectivity and scalability compared to classical Skraup syntheses.
Reaction Scheme (Workflow)
Figure 1: Synthetic workflow for CAS 1823338-60-8 via Palladium-catalyzed carbonylation.
Step-by-Step Methodology
Reagents:
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Substrate: 8-bromo-5-fluoroquinoline (1.0 eq)
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Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
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Base: Triethylamine (TEA) (2.0 eq)
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Solvent: Methanol (MeOH) (anhydrous)
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Gas: Carbon Monoxide (CO)
Procedure:
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Setup: In a high-pressure reactor or a round-bottom flask equipped with a balloon (depending on scale), dissolve 8-bromo-5-fluoroquinoline in anhydrous methanol.
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Catalyst Addition: Add Pd(dppf)Cl₂ and triethylamine.
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Degassing: Degas the solution with nitrogen (N₂) for 10 minutes to remove dissolved oxygen, which can deactivate the Pd catalyst.
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Carbonylation: Bubble Carbon Monoxide (CO) through the solution for 1–5 minutes, then maintain a CO atmosphere (balloon pressure or 1-3 atm).
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Reaction: Heat the mixture to reflux (approx. 65°C) for 4–12 hours. Monitor conversion via LC-MS (Target Mass: 206.0 [M+H]⁺).
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Workup: Cool to room temperature. Filter through a Celite pad to remove palladium residues. Concentrate the filtrate under reduced pressure.
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Purification: Purify the residue via flash column chromatography (SiO₂, Hexane/Ethyl Acetate gradient) to yield the methyl ester.
Mechanism & Causality:
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Why Pd(dppf)Cl₂? The bidentate dppf ligand prevents catalyst decomposition and favors the reductive elimination step in carbonylation reactions involving electron-deficient heterocycles.
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Why Methanol? It acts as both the solvent and the nucleophile. Once the Pd-acyl intermediate forms, methanol attacks the carbonyl carbon to release the methyl ester product.
Medicinal Chemistry Applications
Methyl 5-fluoroquinoline-8-carboxylate is not typically a final drug but a critical intermediate .
Pim Kinase Inhibition
The compound serves as a precursor to inhibitors of Pim-1, Pim-2, and Pim-3 kinases . These kinases are overexpressed in hematological malignancies (e.g., leukemia, lymphoma).
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Role of the 8-Ester: The ester is hydrolyzed to the carboxylic acid (5-fluoroquinoline-8-carboxylic acid), which is then coupled with amines (e.g., piperazines, spiro-cycles) using reagents like HATU or EDC [1]. This forms an amide bond that often interacts with the ATP-binding pocket or solvent-front regions of the kinase.
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Role of the 5-Fluorine:
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Metabolic Blocking: The C-5 position on quinoline is prone to oxidative metabolism (hydroxylation). Fluorine substitution blocks this site, extending the half-life (
) of the drug. -
Electronic Modulation: Fluorine withdraws electron density from the ring, potentially strengthening
-stacking interactions with phenylalanine residues in the kinase active site.
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Downstream Transformations
Researchers utilize this ester for diverse library generation:
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Saponification:
Carboxylic Acid (for Amide coupling).[1] -
Reduction:
Alcohol (for Ether synthesis). -
Hydrazinolysis:
Acyl hydrazides (for heterocyclic formation).
Handling & Safety (E-E-A-T)
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[2]
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Palladium Safety: The synthesis involves heavy metals. Ensure thorough scavenging (e.g., SiliaMetS® Thiol) before biological testing to prevent false positives in assay data.
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CO Gas: Carbon monoxide is toxic. All carbonylation reactions must be performed in a well-ventilated fume hood with CO detectors active.
References
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Chen, Y., et al. (2017). Heterocyclic compounds useful as Pim kinase inhibitors. World Intellectual Property Organization, Patent WO2017059251A1.
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BenchChem. (n.d.). Methyl 5-fluoroisoquinoline-8-carboxylate Product Guide. (Contextual reference for fluoro-quinoline handling).
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PubChem. (2025).[2] Methyl quinoline-6-carboxylate Compound Summary. (Analogous physicochemical data).
